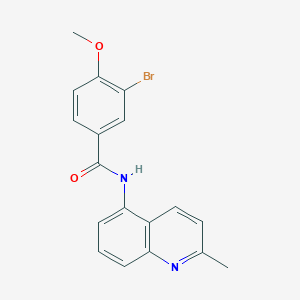
3-(2-furyl)-2-(2-naphthyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-2-(2-naphthyl)acrylonitrile, also known as FNA, is a compound that has gained attention in scientific research due to its unique properties. FNA is a fluorescent molecule that can be used as a probe to study biological processes and interactions.
作用机制
3-(2-furyl)-2-(2-naphthyl)acrylonitrile works by binding to proteins and changing its fluorescence properties. The binding of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to a protein can cause a change in the protein's conformation, which can be detected by changes in fluorescence. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the binding of ligands to proteins, the activity of enzymes, and the effects of drugs on cells.
Biochemical and Physiological Effects:
3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been shown to have minimal biochemical and physiological effects on cells and tissues. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in various cell lines and has not been shown to have any toxic effects. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in animal studies and has not been shown to have any adverse effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile.
实验室实验的优点和局限性
3-(2-furyl)-2-(2-naphthyl)acrylonitrile has several advantages for lab experiments. It is a fluorescent probe that can be used to study biological processes and interactions. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile is easy to synthesize and can be obtained in high yield and purity. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has minimal biochemical and physiological effects on cells and tissues, making it a safe option for scientific research. However, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile does have some limitations. It has a short fluorescence lifetime, which can make it difficult to detect in some experiments. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has a low quantum yield, which can make it less sensitive than other fluorescent probes.
未来方向
There are several future directions for research on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile. One area of research is the development of new fluorescent probes based on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile. Researchers are exploring ways to modify the structure of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to improve its fluorescence properties. Additionally, researchers are exploring ways to use 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to study biological processes in vivo. Another area of research is the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in drug discovery. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile can be used to study the binding of ligands to proteins, which can aid in the development of new drugs. Finally, researchers are exploring ways to use 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in medical imaging. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has the potential to be used as a contrast agent in medical imaging, which can aid in the diagnosis of diseases.
Conclusion:
In conclusion, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile is a fluorescent molecule that has gained attention in scientific research due to its unique properties. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile can be used as a probe to study biological processes and interactions. The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has minimal biochemical and physiological effects on cells and tissues, making it a safe option for scientific research. There are several future directions for research on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile, including the development of new fluorescent probes, the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in drug discovery, and the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in medical imaging.
合成方法
The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile involves the reaction of 2-naphthylamine and 2-furoyl chloride in the presence of a base. The reaction yields 3-(2-furyl)-2-(2-naphthyl)acrylonitrile as a yellow solid. The purity of the compound can be improved by recrystallization. The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research.
科学研究应用
3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in various scientific research applications due to its fluorescent properties. It can be used as a probe to study protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the binding of ligands to proteins, such as the binding of ATP to kinases. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has also been used to study the activity of enzymes, such as phosphatases. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the effects of drugs on cells, such as the effects of anti-cancer drugs on cancer cells.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-12-16(11-17-6-3-9-19-17)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJUDFLVUIRJV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)
![3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311654.png)
![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(cyclopropylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5311689.png)
![3-[(4-hydroxybenzoyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5311696.png)
![1-(2-methylbenzoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5311709.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5311714.png)

![1-benzyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5311721.png)
![4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5311733.png)
![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)
![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5311752.png)